N4-(3-chloro-4-methoxyphenyl)-N6-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N4-(3-Chloro-4-methoxyphenyl)-N6-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (hereafter referred to as the target compound) is a pyrazolo[3,4-d]pyrimidine derivative with a molecular formula of C23H22ClN6O (molecular weight: 448.91 g/mol). Its structure features a pyrazolo-pyrimidine core substituted at N4 with a 3-chloro-4-methoxyphenyl group and at N6 with a 3,4-dimethylphenyl group. These substituents are strategically designed to optimize interactions with kinase targets, such as EGFR or CDK, leveraging the scaffold's structural similarity to purines .
Properties
IUPAC Name |
4-N-(3-chloro-4-methoxyphenyl)-6-N-(3,4-dimethylphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN6O/c1-12-5-6-14(9-13(12)2)25-21-26-19(16-11-23-28(3)20(16)27-21)24-15-7-8-18(29-4)17(22)10-15/h5-11H,1-4H3,(H2,24,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIGXQUOAXHRPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=C3C=NN(C3=N2)C)NC4=CC(=C(C=C4)OC)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N4-(3-chloro-4-methoxyphenyl)-N6-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine family. Its unique structure allows for various biological interactions, making it a subject of interest in medicinal chemistry. This article reviews the compound's synthesis, biological activity, and potential therapeutic applications.
Chemical Structure and Properties
The compound exhibits a molecular formula of with a molecular weight of 408.89 g/mol. Its structure features a pyrazolo-pyrimidine core with substitutions at the N4 and N6 positions by aromatic groups, specifically a chloro and methoxy group on one of the phenyl rings. This configuration enhances its reactivity and interaction with biological targets.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The chloro and methoxy groups can participate in nucleophilic substitution reactions, potentially leading to various derivatives with enhanced biological properties. The compound has been investigated for its role in inhibiting key enzymes involved in cancer progression and other diseases.
In Vitro Studies
Research indicates that this compound shows promising activity against various cancer cell lines. For instance:
- Cell Proliferation Inhibition : In studies involving MCF-7 breast cancer cells, the compound effectively inhibited tumor growth and induced apoptosis.
- Enzyme Inhibition : It has been shown to inhibit dual targets such as EGFR and VGFR2 with IC50 values ranging from 0.3 to 24 µM, indicating significant potency against these targets .
Case Studies
Several studies have evaluated the biological activity of pyrazolo[3,4-d]pyrimidine derivatives similar to this compound:
- Antitumor Activity : A study demonstrated that related compounds induced selective intracellular target engagement leading to apoptosis in multiple myeloma (MM) and pancreatic ductal adenocarcinoma (PDAC) models .
- Mechanistic Insights : Molecular docking studies revealed that these compounds bind effectively to their respective targets, providing insights into their mechanism of action .
Comparative Analysis of Similar Compounds
To understand the potential of this compound in medicinal chemistry, it is useful to compare it with other structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N4-(2-methylphenyl)-N6-(phenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | Methyl and phenyl groups | Explored for kinase inhibition |
| N4-(3-fluorophenyl)-N6-(2-thienyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | Fluorinated phenyl ring | Enhanced bioavailability |
| N4-(2-chlorophenyl)-N6-(2-pyridyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | Chlorinated pyridyl group | Investigated for anti-inflammatory properties |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Physicochemical Properties
Key analogues and their properties are summarized below:
Key Observations:
Substituent Effects on Lipophilicity :
- The target compound's 3,4-dimethylphenyl group at N6 enhances lipophilicity compared to the ethyl group in the compound (C15H17ClN6). This may improve membrane permeability and target binding in hydrophobic kinase pockets .
- The 3-chloro-4-methoxyphenyl group at N4 introduces both electron-withdrawing (Cl) and electron-donating (OMe) effects, balancing solubility and receptor affinity. In contrast, analogues with simpler phenyl groups (e.g., ) lack this dual functionality .
Solubility Considerations :
- While solubility data for the target compound is unavailable, the analogue (0.5 μg/mL) suggests that bulkier substituents (e.g., 3,4-dimethylphenyl) could further reduce aqueous solubility, necessitating formulation optimizations for in vivo applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
